1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further connected to a methylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.
Attachment of the Methylamine Group: The isoxazole intermediate is then subjected to a nucleophilic substitution reaction with N-methylmethanamine. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the amine, facilitating its nucleophilic attack on the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its biological activity.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine exerts its effects is primarily through interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting processes such as synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
- **3-(4-Fluorophenyl)isoxazol-5-yl)methanol
- **3-(4-Fluorophenyl)isoxazol-5-yl)propan-1-ol
- **3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Comparison: 1-(3-(4-Fluorophenyl)isoxazol-5-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural difference can lead to variations in receptor binding affinity, metabolic stability, and overall biological activity.
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C11H11FN2O/c1-13-7-10-6-11(14-15-10)8-2-4-9(12)5-3-8/h2-6,13H,7H2,1H3 |
InChI Key |
RUSSAIUOPGIYCW-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.